2-(Chloromethyl)-3-isopropylpyridine
Overview
Description
2-(Chloromethyl)-3-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the second position and an isopropyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-isopropylpyridine can be achieved through several methods. One common method involves the chloromethylation of 3-isopropylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced catalysts and reaction monitoring techniques helps in achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-isopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated products.
Scientific Research Applications
2-(Chloromethyl)-3-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-(Chloromethyl)-3-isopropylpyridine can be compared with other similar compounds, such as:
2-(Chloromethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.
3-Isopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
2-(Bromomethyl)-3-isopropylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of the chloromethyl and isopropyl groups, which confer specific reactivity and steric properties that can be advantageous in certain chemical and biological applications.
Properties
IUPAC Name |
2-(chloromethyl)-3-propan-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLPNVRHPOMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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